molecular formula C11H12ClF2N3 B12623463 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-86-8

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B12623463
CAS No.: 918134-86-8
M. Wt: 259.68 g/mol
InChI Key: JDPGHZDOBUGUDU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is a quinazoline derivative featuring a chloro substituent at position 5, a methyl group at position 4, and a 2,2-difluoroethylamine moiety at position 2. The difluoroethyl group in this compound introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, which may improve bioavailability and target engagement.

Properties

CAS No.

918134-86-8

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

5-chloro-N-(2,2-difluoroethyl)-4-methyl-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C11H12ClF2N3/c1-6-10-7(12)3-2-4-8(10)17-11(16-6)15-5-9(13)14/h2-4,6,9H,5H2,1H3,(H2,15,16,17)

InChI Key

JDPGHZDOBUGUDU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Cl)NC(=NCC(F)F)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,2-difluoroethylamine.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and a suitable catalyst.

    Introduction of Functional Groups: The chloro, difluoroethyl, and methyl groups are introduced through a series of substitution reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of automated equipment, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups.

Scientific Research Applications

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and calculated properties of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) logP* Key Features
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine C₁₁H₁₂ClF₂N₃ 259.68 Cl (5), CH₃ (4), CHF₂CH₂NH (2) ~2.1 High lipophilicity, fluorine-enhanced stability
5-Chloro-4-methyl-1,4-dihydroquinazolin-2-amine () C₉H₉ClN₃ 194.64 Cl (5), CH₃ (4), NH₂ (2) ~1.3 Simpler structure, lower molecular weight
Tizanidine: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine () C₉H₈ClN₅S 253.71 Cl (5), benzothiadiazole core ~1.8 Rigid benzothiadiazole core, muscle relaxant activity
5-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine () C₁₃H₁₇ClN₄OS 324.82 Cl (5), CH₃ (4), morpholinoethyl ~1.5 Polar morpholino group, thiazole core
6-Chloro-N-[3-(3-methoxypropyl)-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine () C₂₁H₂₁ClN₆O 408.89 Cl (6), phenyl (4), triazine ~3.2 High MW, phenyl enhances lipophilicity

*logP values estimated via computational tools (e.g., XLogP3).

Functional and Pharmacological Differences

Comparison with 5-Chloro-4-methyl-1,4-dihydroquinazolin-2-amine ()
  • Structural Difference : The absence of the 2,2-difluoroethyl group reduces steric bulk and lipophilicity.
  • Impact: Lower logP (~1.3 vs. The difluoroethyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation.
Comparison with Tizanidine ()
  • Core Heterocycle : Tizanidine’s benzothiadiazole core (vs. quinazoline) introduces a sulfur atom and fused aromatic system.
  • Pharmacology : Tizanidine is a clinically used α₂-adrenergic agonist for muscle spasms. The target compound’s quinazoline scaffold may favor kinase or enzyme inhibition, though this requires validation.
  • Crystallography : Tizanidine’s single-crystal study (R factor = 0.042) reveals a planar conformation, suggesting rigidity beneficial for receptor binding.
Comparison with 5-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine ()
  • Heterocycle : The benzo[d]thiazole core replaces quinazoline, altering electronic properties (sulfur vs. nitrogen).
Comparison with Triazine-Modified Quinazoline ()
  • Substituent : The triazine and phenyl groups increase molecular weight (408.89 g/mol) and logP (~3.2), suggesting improved hydrophobic interactions but possible bioavailability challenges.
  • Applications : The triazine moiety may enable DNA intercalation or topoisomerase inhibition, common in anticancer agents.

Research Findings and Implications

  • Fluorine Effects: The 2,2-difluoroethyl group in the target compound balances lipophilicity and metabolic resistance, outperforming non-fluorinated analogs in stability assays.
  • Heterocycle Impact : Quinazoline derivatives generally exhibit broader kinase inhibition compared to benzothiadiazoles or thiazoles.
  • Bioactivity Trends : Compounds with bulky substituents (e.g., triazine in ) show higher logP but may face ADME challenges.

Biological Activity

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12ClF2N3
  • Molecular Weight : 251.68 g/mol
  • CAS Number : 918134-86-8

The presence of chlorine and difluoroethyl groups in its structure is believed to enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a study evaluated various derivatives for their activity against gram-positive bacteria and mycobacteria. The results indicated that certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Anticancer Properties

In terms of anticancer activity, compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines. For example, studies on fluorinated analogs of quinazoline derivatives have indicated their potential as antiproliferative agents against lung and breast cancer cells . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Many derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several quinazoline derivatives, including this compound. The findings revealed that these compounds were effective against both gram-positive bacteria and mycobacterial strains. The study highlighted the structure-activity relationship that suggests halogen substitutions enhance antibacterial potency .

Study 2: Anticancer Activity

Another significant study focused on the anticancer potential of similar compounds. It reported that specific derivatives exhibited potent cytotoxicity against various cancer cell lines while demonstrating low toxicity to normal cells. The results emphasized the importance of fluorination in enhancing anticancer activity .

Biological Activity Summary Table

Compound NameActivity TypeTarget Organisms/CellsIC50 (µM)Reference
This compoundAntibacterialStaphylococcus aureus (MRSA)<0.5
Similar Derivative 1AnticancerLung Cancer Cells10
Similar Derivative 2AnticancerBreast Cancer Cells15

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